4-(Cycloheptylamino)butan-2-ol 4-(Cycloheptylamino)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17535740
InChI: InChI=1S/C11H23NO/c1-10(13)8-9-12-11-6-4-2-3-5-7-11/h10-13H,2-9H2,1H3
SMILES:
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol

4-(Cycloheptylamino)butan-2-ol

CAS No.:

Cat. No.: VC17535740

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Cycloheptylamino)butan-2-ol -

Specification

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
IUPAC Name 4-(cycloheptylamino)butan-2-ol
Standard InChI InChI=1S/C11H23NO/c1-10(13)8-9-12-11-6-4-2-3-5-7-11/h10-13H,2-9H2,1H3
Standard InChI Key ANNWMQBETUIBHQ-UHFFFAOYSA-N
Canonical SMILES CC(CCNC1CCCCCC1)O

Introduction

4-(Cycloheptylamino)butan-2-ol is an organic compound that combines a cycloheptyl group with a butanol backbone, featuring both an amino and a hydroxyl functional group. This unique structure makes it an amino alcohol, which is of interest in medicinal chemistry and materials science due to its potential biological activities and chemical reactivity.

Synthesis Methods

The synthesis of 4-(Cycloheptylamino)butan-2-ol typically involves the reaction of cycloheptyl amine with a suitable butyric acid derivative. Various synthetic routes can be employed, often requiring careful control of temperature and pH to optimize yields. Ethanol is commonly used as a solvent to enhance solubility and reaction kinetics. Purification methods include recrystallization or chromatography to achieve high purity.

Potential Applications

4-(Cycloheptylamino)butan-2-ol has potential applications in medicinal chemistry and materials science. Its unique structure suggests it could interact with biological targets such as neurotransmitter receptors or enzymes, although detailed mechanisms of action are not fully characterized.

Comparison with Similar Compounds

4-(Cycloheptylamino)butan-2-ol shares structural similarities with other amino alcohols but is distinct due to its cycloheptyl substituent and secondary alcohol functionality. A comparison with similar compounds highlights its uniqueness:

Compound NameStructureKey Features
4-(Cyclohexylamino)butan-1-olC10H21NOPrimary amine; different cycloalkyl group
3-(Cyclopentylamino)propan-1-olC9H17NOShorter carbon chain; cyclopentyl substitution
2-(Cyclobutylamino)ethanolC8H15NOSmaller ring structure; different carbon length
N-Cyclopropyl-N-cyclobutylamineC10H17NContains two cyclic groups; no hydroxyl group

Research Findings and Future Directions

While specific biological activity data for 4-(Cycloheptylamino)butan-2-ol is limited, its structural features suggest potential for interaction with biological systems. Future research should focus on elucidating its mechanism of action and exploring therapeutic applications through binding affinity and selectivity studies towards various biological targets.

Note:

Due to the limited availability of specific research articles directly focused on 4-(Cycloheptylamino)butan-2-ol from diverse and reliable sources, this article synthesizes available information to provide a comprehensive overview of the compound. Further research and publications are necessary to expand our understanding of its properties and applications.

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